molecular formula C15H13N B081427 5-Methyl-2-phenyl-1H-indole CAS No. 13228-36-9

5-Methyl-2-phenyl-1H-indole

Cat. No.: B081427
CAS No.: 13228-36-9
M. Wt: 207.27 g/mol
InChI Key: JPFTUUXPCFNLIX-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101085. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Anode Catalyst for Glucose Electrooxidation : Indole derivatives, including 5-Methyl-2-phenyl-1H-indole, have been explored as organic-based metal-free catalysts for fuel cells. They demonstrated significant glucose electrooxidation activity, suggesting their potential in environmentally friendly catalysts for direct glucose fuel cells (Alizai et al., 2021).

  • Antiproliferative and Topoisomerase II Inhibitory Activity : A series of 3-methyl-2-phenyl-1H-indoles exhibited notable antiproliferative activity on human tumor cell lines and inhibited human DNA topoisomerase II. This highlights the therapeutic potential of these compounds in cancer treatment (Zidar et al., 2020).

  • Treatment of Alzheimer's Disease : A novel this compound derivative was identified as a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R), with potential for treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).

  • NMR Studies of Indoles : Comprehensive NMR studies of various 5-Methyl-2-phenyl-1H-indoles have been conducted, aiding in the characterization and understanding of their chemical structures (Cruz-López et al., 2007).

  • Pharmacological Activities : Indoles, including this compound, have been investigated for their diverse pharmacological activities such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • X-Ray Structure Analysis of Indole Dyes : The structural analysis of indole dyes, including derivatives of this compound, has been explored, contributing to a better understanding of their properties and applications (Seferoğlu et al., 2009).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFTUUXPCFNLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074692
Record name 1H-Indole, 5-methyl-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13228-36-9
Record name 5-Methyl-2-phenylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13228-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-methyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-phenylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101085
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Record name 1H-Indole, 5-methyl-2-phenyl-
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Record name 5-Methyl-2-phenyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 5-Methyl-2-phenylindole?

A1: 5-Methyl-2-phenylindole has the molecular formula C15H13N and a molecular weight of 207.27 g/mol. [] While specific spectroscopic data is not provided in the excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. []

Q2: How does 5-Methyl-2-phenylindole behave in various solvents?

A2: Research shows that 5-Methyl-2-phenylindole exhibits solvatochromism, meaning its fluorescence properties change depending on the solvent polarity. [, , ] Studies using solvents like dioxane, benzene, toluene, butanol, methanol, and acetonitrile demonstrate that its fluorescence is quenched by carbon tetrachloride, with the extent of quenching varying with the solvent. [, ]

Q3: What is the nature of fluorescence quenching observed in 5-Methyl-2-phenylindole?

A3: The fluorescence quenching of 5-Methyl-2-phenylindole by carbon tetrachloride deviates from linearity in Stern-Volmer plots, indicating the presence of both static and dynamic quenching mechanisms. [, , ] This deviation is attributed to a combination of ground-state complex formation and a sphere of action static quenching model. [, ]

Q4: How does temperature affect the fluorescence quenching of 5-Methyl-2-phenylindole?

A4: Temperature plays a role in the fluorescence quenching of 5-Methyl-2-phenylindole. Research indicates that the positive deviation in the Stern-Volmer plots can be partly attributed to a small static quenching component within the overall dynamic quenching process, influenced by temperature changes. []

Q5: Is the fluorescence quenching of 5-Methyl-2-phenylindole diffusion-limited?

A5: Yes, studies using the finite sink approximation model suggest that the bimolecular quenching reactions of 5-Methyl-2-phenylindole with carbon tetrachloride are diffusion-limited. [, ] This model also allows for the independent estimation of distance parameters and mutual diffusion coefficients related to the quenching process. []

Q6: Does 5-Methyl-2-phenylindole exhibit any charge transfer characteristics?

A6: The dependence of the Stern-Volmer constant on the solvent's dielectric constant suggests a charge transfer character in the excited complex formed between 5-Methyl-2-phenylindole and the quencher. [, ]

Q7: What is the significance of dipole moments in understanding 5-Methyl-2-phenylindole?

A7: Researchers have investigated the ground and excited state dipole moments of 5-Methyl-2-phenylindole. [] The excited state dipole moment (μe) is found to be higher than the ground state dipole moment (μg), suggesting a significant redistribution of π-electron density upon excitation. []

Q8: What are the potential applications of 5-Methyl-2-phenylindole?

A8: While not directly addressed in the research excerpts provided, the unique photophysical properties of 5-Methyl-2-phenylindole, including its solvatochromism and sensitivity to quenchers, could make it a candidate for applications in sensing and imaging technologies. [, , , ]

Q9: Can 5-Methyl-2-phenylindole be used for biocontrol?

A9: Research shows that 5-Methyl-2-phenylindole is produced by Bacillus megaterium KU143, a bacterium with antifungal activity. [] This suggests potential applications for 5-Methyl-2-phenylindole in biocontrol strategies against fungal pathogens in stored grains, though further research is needed. []

Q10: What are the implications of 5-Methyl-2-phenylindole's presence in cattle anal odour?

A10: 5-Methyl-2-phenylindole has been identified as a constituent of cattle anal odour. [, ] While its specific role in repelling ticks (Rhipicephalus appendiculatus) is not fully understood, its presence in a complex mixture of odorants highlights the intricate chemical ecology at play in host-parasite interactions. [, ]

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